N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide
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Description
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C21H17BrN2O4S and its molecular weight is 473.34. The purity is usually 95%.
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Biological Activity
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide is a complex organic compound notable for its unique dibenzo[b,f][1,4]oxazepine core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N2O4S, with a molecular weight of approximately 421.33 g/mol. Its structure includes a sulfonamide functional group, which is known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C22H20N2O4S |
Molecular Weight | 421.33 g/mol |
Solubility | Moderate in organic solvents, limited in water |
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The presence of the sulfonamide group suggests potential inhibition of bacterial growth by interfering with folic acid synthesis pathways. Additionally, the dibenzo[b,f][1,4]oxazepine core may facilitate interactions with various cellular targets, leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds within the sulfonamide class exhibit significant antimicrobial properties. A study evaluating the activity of various benzenesulfonamides found that certain derivatives demonstrated potent activity against common pathogens such as E. coli and S. aureus. For instance:
- Compound 4d : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL against E. coli.
- Compound 4h : MIC of 6.63 mg/mL against S. aureus.
These findings suggest that this compound may share similar antimicrobial properties due to its structural components .
Anti-inflammatory Activity
In addition to antimicrobial effects, the compound may exhibit anti-inflammatory properties. A related study found that certain benzenesulfonamides significantly reduced carrageenan-induced edema in rat models, indicating potential for therapeutic use in inflammatory conditions:
- Compound 4a : Inhibited edema by approximately 94% at a concentration of 3 hours post-administration.
This suggests that this compound could also be beneficial in treating inflammatory diseases .
Study on Perfusion Pressure
A recent study investigated the effects of various benzenesulfonamides on perfusion pressure in biological models. The results indicated that specific derivatives could significantly alter cardiovascular parameters:
Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Control | - | Baseline |
Benzenesulfonamide | 0.001 | Decrease |
Compound 2 | 0.001 | Decrease |
Compound 3 | 0.001 | Decrease |
Compound 4 (4-(2-aminoethyl)) | 0.001 | Significant decrease |
These findings support the hypothesis that this compound may interact with biomolecules involved in blood pressure regulation .
Properties
IUPAC Name |
N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-4-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4S/c1-14(25)24-13-15-12-17(23-29(26,27)18-9-6-16(22)7-10-18)8-11-20(15)28-21-5-3-2-4-19(21)24/h2-12,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGUZHODZAQDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OC4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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